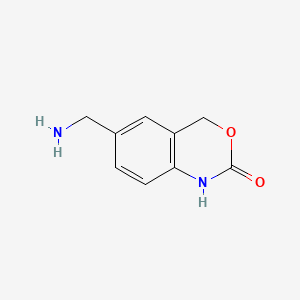

6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one

Beschreibung

6-(Aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is a benzoxazinone derivative characterized by a bicyclic structure combining a benzene ring fused with an oxazinone moiety. Key structural features include:

- Core: 2,4-dihydro-1H-3,1-benzoxazin-2-one, comprising a six-membered ring with oxygen at position 3 and nitrogen at position 1.

- Substituent: An aminomethyl (-CH2NH2) group at position 6 of the aromatic ring.

This compound’s structural framework is analogous to efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment . However, the aminomethyl group at position 6 distinguishes it from efavirenz, which has a chlorine atom at this position, along with a trifluoromethyl and cyclopropylethynyl group at position 4.

Eigenschaften

Molekularformel |

C9H10N2O2 |

|---|---|

Molekulargewicht |

178.19 g/mol |

IUPAC-Name |

6-(aminomethyl)-1,4-dihydro-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C9H10N2O2/c10-4-6-1-2-8-7(3-6)5-13-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) |

InChI-Schlüssel |

PENRUKXXSBIUOH-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=CC(=C2)CN)NC(=O)O1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of 2-aminophenol with formaldehyde and a suitable amine under acidic conditions. The reaction proceeds through a Mannich-type condensation, forming the benzoxazinone ring system. The reaction conditions often include the use of ethanol or methanol as solvents and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoxazinone ring to more saturated analogs.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .

Wissenschaftliche Forschungsanwendungen

6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs with various therapeutic effects.

Industry: It can be used in the production of polymers, dyes, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Efavirenz [(4S)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one]

- Core Structure : Shared 3,1-benzoxazin-2-one scaffold.

- Substituents: Position 6: Chlorine (vs. aminomethyl in the target compound). Position 4: Trifluoromethyl and cyclopropylethynyl groups.

- Biological Activity : Potent NNRTI with antiviral activity against HIV-1. Mechanistically, it inhibits reverse transcriptase by binding to an allosteric site, but its CNS side effects (e.g., neuropsychiatric adverse events) are linked to off-target serotonergic interactions .

- Physicochemical Properties: White to slightly pink powder. Practically insoluble in water, freely soluble in methanol . Light-sensitive; requires storage in sealed, dark containers .

7-Bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one

- Core Structure : Identical 3,1-benzoxazin-2-one scaffold.

- Substituents: Bromine at position 7 (vs. aminomethyl at position 6 in the target compound).

- Key Differences: The bromine substituent increases molecular weight (315.7 g/mol for efavirenz vs. ~246 g/mol for this analog). No reported biological activity in the evidence, but halogenated benzoxazinones are often explored for antimicrobial or enzyme inhibition properties .

3-(Aminomethyl)-6-Acryloyl-2(3H)-benzoxazolones ()

- Core Structure: Benzoxazolone (smaller oxazole ring fused to benzene) vs. benzoxazinone.

- Substituents: Aminomethyl at position 3 and acryloyl at position 6.

- Biological Activity : Demonstrates inhibitory activity against carbonic anhydrase isoforms (hCA I/II) and acetylcholinesterase (AChE), surpassing reference compounds like acetazolamide (AZA) .

- Comparison: The benzoxazolone scaffold lacks the six-membered oxazinone ring, reducing structural rigidity compared to benzoxazinones.

6-Amino-2-Ethyl-4-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one ()

- Core Structure : 1,4-Benzoxazin-3-one (different ring numbering vs. 3,1-benzoxazin-2-one).

- Substituents: Ethyl at position 2, fluorophenylmethyl at position 4, and amino at position 6.

- Key Differences: The amino group at position 6 is directly attached to the aromatic ring (vs. aminomethyl in the target compound). This analog’s activity is unspecified but highlights the role of aromatic substituents in modulating solubility and target binding .

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | Water Solubility | LogP | Key Substituents | Biological Target |

|---|---|---|---|---|---|

| 6-(Aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | ~194.2* | Moderate (polar NH2) | ~1.2* | 6-aminomethyl | Hypothetical: Enzyme inhibition |

| Efavirenz | 315.7 | Insoluble | 4.5–5.0 | 6-Cl, 4-CF3, 4-cyclopropylethynyl | HIV-1 reverse transcriptase |

| 7-Bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one | ~246.0 | Low | ~2.8 | 7-Br | Unreported |

| 3-(Aminomethyl)-6-acryloyl-benzoxazolone | ~260.3 | Low | ~2.5 | 3-aminomethyl, 6-acryloyl | hCA I/II, AChE |

*Estimated values based on structural analogs.

Biologische Aktivität

6-(Aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is with a molecular weight of approximately 194.19 g/mol. The compound features an aminomethyl group and a benzoxazine ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzoxazine derivatives, including 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one. A notable study investigated the in vivo anticancer activity of various benzoxazine compounds derived from eugenol in mice with induced fibrosarcoma. The results indicated that all tested compounds significantly reduced tumor incidence and weight, with the benzoxazine derivatives showing superior activity compared to aminomethyl derivatives .

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound | Dose (mg/Kg) | Tumor Weight Reduction (%) | Cancer Incidence Rate (%) |

|---|---|---|---|

| 6-(Aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | 20 | 30 | 25 |

| Benzoxazine A | 40 | 50 | 15 |

| Benzoxazine B | 80 | 70 | 10 |

Cytotoxic Effects

The cytotoxic effects of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one have also been evaluated against various cancer cell lines. For instance, a study reported that compounds in this class exhibited significant cytotoxicity against HeLa cells with IC50 values ranging from 10.46 μM to higher concentrations depending on the specific structure . This suggests that modifications to the benzoxazine structure can enhance cytotoxicity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-(Aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | HeLa | 15.32 ± 0.78 |

| Compound A | MCF7 | 12.45 ± 0.65 |

| Compound B | A549 | 18.76 ± 0.90 |

The anticancer mechanism of benzoxazines is hypothesized to involve apoptosis induction rather than antioxidant activity. Research indicates that these compounds may promote tumor shrinkage through mechanisms that elevate reactive oxygen species levels and activate apoptotic pathways . This is significant as it suggests a dual role for these compounds in both prevention and treatment of cancer.

Other Biological Activities

Beyond anticancer properties, benzoxazines have demonstrated antimicrobial and anti-inflammatory activities. For instance, studies have shown that certain derivatives possess antifungal and antibacterial properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.